molecular formula C9H6BrNO2 B8683451 7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8683451
M. Wt: 240.05 g/mol
InChI Key: JUZIYGNPKMTZAE-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

2-amino-4-bromobenzoic acid (825 mg, 3.82 mmol) was taken up in acetic anhydride (5.2 mL, 55.01 mmol) and mixture was heated at 130° C. After 4 hours, reaction mixture was cooled to rt and left there for two hours. The solid that precipitated was filtered and washed with cold ether, and dried in-vacuo to yield 7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one 7.25 (451 mg), which was used in the next step without further purification.
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Br:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:12]([CH3:13])=[N:1][C:2]=2[CH:10]=1

Inputs

Step One
Name
Quantity
825 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Br
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
WAIT
Type
WAIT
Details
left there for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold ether
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC2=C(N=C(OC2=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 451 mg
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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